1,3-Dibenzoylbenzene
Overview
Description
1,3-Dibenzoylbenzene, also known as [3-(benzoyl)phenyl]-phenyl-methanone, is a diarylketone derivative with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is characterized by its two benzoyl groups attached to a central benzene ring at the 1 and 3 positions. It is a white crystalline solid with a melting point of approximately 105-108°C .
Mechanism of Action
Target of Action
1,3-Dibenzoylbenzene is a diarylketone derivative It has been used as a reagent in the synthesis of various compounds, indicating its potential to interact with a wide range of molecular targets .
Mode of Action
It’s known that this compound has topologically pseudogenerate π-lumo′s (lowest unoccupied molecular orbital) . This property could influence its interaction with other molecules and result in various chemical transformations.
Biochemical Pathways
It has been used in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbon with 10 parallel spins . These applications suggest that this compound may influence a variety of biochemical pathways, particularly those involving molecular structure and electron configuration.
Result of Action
Its use in the synthesis of complex molecular structures suggests that it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
It is known to be a fluorescent molecule
Molecular Mechanism
It is known that 1,3-Dibenzoylbenzene can react with reactive oxygen species such as singlet oxygen (1O2), hydroxy (HO·), alkyloxy (RO·), and alkylperoxy (ROO·) radicals . In all cases, the reaction product is 1,2-dibenzoylbenzene . This suggests that this compound may exert its effects at the molecular level through these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzoylbenzene can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C6H5COClAlCl3C6H4(COC6H5)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoylbenzene derivatives.
Scientific Research Applications
1,3-Dibenzoylbenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Dibenzoylbenzene: Differing only in the position of the benzoyl groups, this compound has similar chemical properties but distinct reactivity patterns.
1,4-Dibenzoylbenzene: Another isomer with benzoyl groups at the 1 and 4 positions, exhibiting unique crystallographic and electronic properties.
Uniqueness
1,3-Dibenzoylbenzene is unique due to its specific positioning of benzoyl groups, which influences its electronic structure and reactivity. This positioning allows for the formation of specific molecular clusters and interactions with reactive species, making it a valuable tool in both synthetic chemistry and biological research .
Properties
IUPAC Name |
(3-benzoylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHDSIEDGPFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063180 | |
Record name | Methanone, 1,3-phenylenebis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-82-9 | |
Record name | 1,3-Dibenzoylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3770-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3770-82-9 | |
Source | DTP/NCI | |
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Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, 1,3-phenylenebis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibenzoylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Dibenzoylbenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV3HW5BM2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the formation of high-spin clusters from 1,3-dibenzoylbenzene derivatives significant?
A1: this compound and its derivatives possess a unique electronic structure with pseudogenerate π-LUMO orbitals []. When reduced to their dianion forms, these molecules favor a triplet ground state. This property makes them ideal building blocks for constructing larger, high-spin molecular clusters. These clusters, identified as quintet, quartet, and triplet dimers in the research, hold potential for applications in fields like molecular magnetism and spintronics due to their unique magnetic properties.
Q2: How was Electron Spin Transient Nutation (ESTN) spectroscopy used to study these high-spin clusters?
A2: ESTN spectroscopy, specifically the 2D-ESTN technique, was instrumental in directly identifying the alkali metal-bridged high-spin clusters formed from the reduced this compound derivatives []. This method provided detailed information about the spin states present in the sample, allowing researchers to distinguish between different cluster sizes (dimers in this case) and their respective spin multiplicities (quintet, quartet, and triplet). The technique also allowed for the determination of important magnetic parameters like zero-field splitting parameters and g-values.
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